2-[[2-methoxy-4-[(E)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile
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Overview
Description
2-[(2-METHOXY-4-{[(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXY-4-{[(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a phenol derivative using methyl iodide in the presence of a base.
Formation of the Benzonitrile Moiety: The benzonitrile group is typically introduced through a nucleophilic substitution reaction involving a halobenzonitrile and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHOXY-4-{[(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-METHOXY-4-{[(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is investigated for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(2-METHOXY-4-{[(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2-METHOXY-4-{[(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE: shares similarities with other thiazolidine derivatives and benzonitrile compounds.
Thiazolidine Derivatives: Compounds with a thiazolidine ring, such as thiazolidinediones, which are used in diabetes treatment.
Benzonitrile Compounds: Compounds containing a benzonitrile group, such as benzyl cyanide, which is used in organic synthesis.
Uniqueness
The uniqueness of 2-[(2-METHOXY-4-{[(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C26H21N3O3S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[2-methoxy-4-[(E)-[2-(3-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C26H21N3O3S/c1-17-6-5-9-21(12-17)28-26-29-25(30)24(33-26)14-18-10-11-22(23(13-18)31-2)32-16-20-8-4-3-7-19(20)15-27/h3-14H,16H2,1-2H3,(H,28,29,30)/b24-14+ |
InChI Key |
WTFSLSBAKYGYCL-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)OC)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)OC)S2 |
Origin of Product |
United States |
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